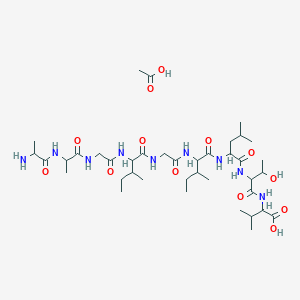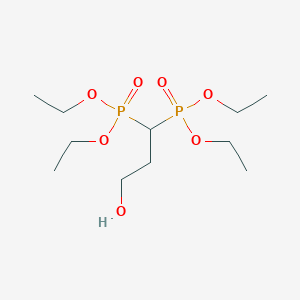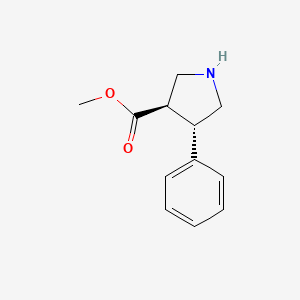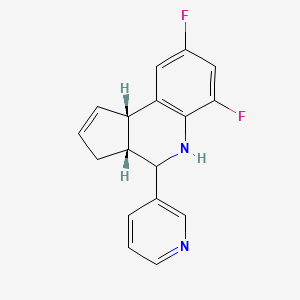![molecular formula C₂₃H₄₁N₂O₄P B1146281 Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide CAS No. 1333318-20-9](/img/structure/B1146281.png)
Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide, also known as CAPD, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CAPD is a novel compound that has been synthesized using various methods and has shown promising results in various research studies.
作用机制
The mechanism of action of Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways such as the NF-kB and MAPK pathways. Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide has also been shown to inhibit the activity of various enzymes such as MMP-9 and COX-2, which are involved in inflammation and tumor growth.
生化和生理效应
Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide has also been shown to inhibit the growth and proliferation of various cancer cells. Additionally, Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide has been shown to increase bone density and reduce the risk of osteoporosis.
实验室实验的优点和局限性
Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide has several advantages for lab experiments. It is a highly stable compound that can be easily synthesized and purified. Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide also exhibits low toxicity and has a high affinity for biological targets. However, one of the limitations of using Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide in lab experiments is its high cost of synthesis.
未来方向
There are several future directions for research on Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide. One potential area of research is the development of new synthesis methods that are more cost-effective and efficient. Another area of research is the identification of new biological targets for Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide and the development of new applications for this compound. Additionally, further research is needed to fully understand the mechanism of action of Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide and its potential applications in the treatment of various diseases.
In conclusion, Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide is a novel compound that has shown promising results in various scientific research studies. It has a wide range of biological activities and potential applications in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide and its potential applications in scientific research.
合成方法
The synthesis of Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide involves the reaction between N-(4-chlorobutyl)phthalimide and 4-(phosphonatomethyl)benzyl chloride in the presence of sodium hydride. The resulting product is then subjected to hydrolysis to obtain Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide. This method has been optimized to yield high purity and yield of Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide.
科学研究应用
Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-osteoporotic effects. Cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
cyclohexylazanium;N-[4-(phosphonatomethyl)phenyl]decanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28NO4P.2C6H13N/c1-2-3-4-5-6-7-8-9-17(19)18-16-12-10-15(11-13-16)14-23(20,21)22;2*7-6-4-2-1-3-5-6/h10-13H,2-9,14H2,1H3,(H,18,19)(H2,20,21,22);2*6H,1-5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTZLZQTEJHZAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)CP(=O)([O-])[O-].C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H54N3O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
P-[[4-[(1-Oxodecyl)amino]phenyl]methyl]phosphonic Acid Cyclohexylamine Salt | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

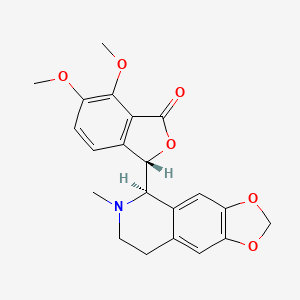
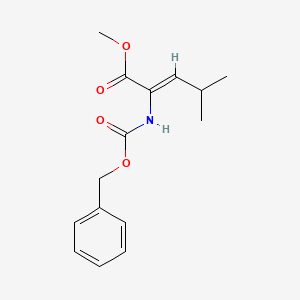
![D-[1-2H]Mannose](/img/structure/B1146200.png)
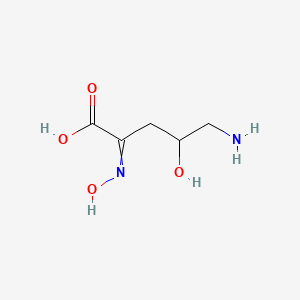
![(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B1146208.png)

